molecular formula C13H8FN3O2 B12832895 2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole

2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole

Cat. No.: B12832895
M. Wt: 257.22 g/mol
InChI Key: RAKBZEMHWNTVCY-UHFFFAOYSA-N
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Description

2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole: is a heterocyclic compound with a benzimidazole core. Heterocyclic compounds play a crucial role in drug development and the active pharmaceutical ingredients (API) industry . Benzimidazole derivatives, including this compound, exhibit interesting bioactivity as urease inhibitors.

Preparation Methods

The synthesis of 2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole involves multistep procedures. While I don’t have specific synthetic routes for this compound, it can be prepared using established methods. Researchers typically employ techniques such as cyclization reactions, condensations, and functional group transformations. Detailed reaction conditions and industrial production methods would require further investigation.

Chemical Reactions Analysis

Reactions::

    Oxidation: This compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction processes can yield reduced forms of the compound.

    Substitution: Substitution reactions at different positions on the benzimidazole ring are possible.

Common Reagents and Conditions::

    Nitration: Nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~) are commonly used for nitration.

    Fluorination: Fluorine-containing reagents like hydrogen fluoride (HF) or metal fluorides can introduce fluorine atoms.

    Substitution: Alkyl or aryl halides can be used for substitution reactions.

Major Products:: The major products depend on the specific reaction conditions and substituents. For instance, nitration could lead to the formation of the 5-nitro derivative.

Scientific Research Applications

2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole:

    Chemistry: As a building block for designing new compounds.

    Biology: Investigating its effects on biological systems.

    Medicine: Exploring its potential as a therapeutic agent.

    Industry: Developing materials or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects would require further research. its inhibition of urease activity suggests a potential role in modulating nitrogen metabolism.

Comparison with Similar Compounds

While I don’t have a specific list of similar compounds, it’s essential to compare this compound with other benzimidazole derivatives. Highlighting its unique features can guide further investigations.

Biological Activity

2-(3-Fluorophenyl)-5-nitro-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiproliferative, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H9FN2O2\text{C}_{13}\text{H}_{9}\text{F}\text{N}_{2}\text{O}_{2}

This compound features a fluorophenyl group and a nitro substituent, which significantly influence its biological activity.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. A study evaluating various benzimidazole derivatives reported that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
2-(3-Fluorophenyl)-5-nitro-1H-benzimidazoleStaphylococcus aureus8
Escherichia coli16
Candida albicans32

The minimum inhibitory concentrations (MICs) indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .

Antiproliferative Activity

Research has indicated that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, a study highlighted that this compound demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a comparative study involving multiple benzimidazole derivatives:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), HeLa (cervical cancer)
  • IC50 Values : The compound exhibited an IC50 of approximately 10 µM against MDA-MB-231 cells, indicating strong potential for further development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines. Research has shown that compounds similar to this compound can effectively reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro.

The proposed mechanism involves the inhibition of key inflammatory pathways, including the NF-kB signaling pathway. This inhibition leads to decreased production of inflammatory mediators, which is critical in conditions such as rheumatoid arthritis and other inflammatory diseases .

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

2-(3-fluorophenyl)-6-nitro-1H-benzimidazole

InChI

InChI=1S/C13H8FN3O2/c14-9-3-1-2-8(6-9)13-15-11-5-4-10(17(18)19)7-12(11)16-13/h1-7H,(H,15,16)

InChI Key

RAKBZEMHWNTVCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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